1,3-Bis((di-tert-butylphosphino)methyl)benzene
Overview
Description
1,3-Bis((di-tert-butylphosphino)methyl)benzene: is an organophosphorus compound known for its remarkable properties in organic synthesis. This compound is a colorless liquid with a low boiling point and is insoluble in water . It is widely used as a ligand in various chemical reactions due to its ability to form stable coordination complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis((di-tert-butylphosphino)methyl)benzene can be synthesized through the reaction of 1,3-bis(bromomethyl)benzene with di-tert-butylphosphine under controlled conditions . The reaction typically involves the use of a base such as sodium hydride to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows similar routes as laboratory synthesis, with potential scaling up of reaction conditions and optimization for higher yields .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis((di-tert-butylphosphino)methyl)benzene undergoes various types of reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination Reactions: It forms stable coordination complexes with metal ions such as copper, nickel, and palladium.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and bases such as sodium hydride.
Coordination Reactions: Metal salts and solvents like dichloromethane are commonly used.
Major Products:
Substitution Reactions: The major products are typically derivatives of the original compound with different functional groups attached.
Coordination Reactions: The major products are metal-ligand complexes that can be used in various catalytic processes.
Scientific Research Applications
1,3-Bis((di-tert-butylphosphino)methyl)benzene has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a ligand in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Catalysis: It acts as a catalyst for ester and amide hydrolysis, as well as nitrile reduction.
Coordination Chemistry: It forms stable complexes with metal ions, facilitating a variety of reactions.
Mechanism of Action
The mechanism of action of 1,3-Bis((di-tert-butylphosphino)methyl)benzene depends on its application:
In Organic Synthesis: It acts as a ligand, forming complexes with metal ions to facilitate reactions.
In Catalysis: It operates as a catalyst, increasing the reaction rate by stabilizing transition states.
In Coordination Chemistry: It establishes stable complexes with metal ions, enabling a wide range of reactions.
Comparison with Similar Compounds
1,2-Bis((di-tert-butylphosphino)methyl)benzene: Similar in structure but with different positioning of the phosphine groups.
1,3-Bis(diphenylphosphino)propane: Another ligand with different substituents on the phosphine groups.
Uniqueness: 1,3-Bis((di-tert-butylphosphino)methyl)benzene is unique due to its ability to form highly stable coordination complexes with a variety of metal ions, making it a versatile ligand in organic synthesis, catalysis, and coordination chemistry .
Properties
IUPAC Name |
ditert-butyl-[[3-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-14-13-15-20(16-19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLHPVUKSKTUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CC1=CC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400537 | |
Record name | [1,3-Phenylenebis(methylene)]bis(di-tert-butylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149968-36-5 | |
Record name | [1,3-Phenylenebis(methylene)]bis(di-tert-butylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,3-Phenylenebis(methylene)]bis[bis(2-methyl-2-propanyl)phosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PCPt-Bu interact with metal centers, and what are the implications for reactivity?
A: PCPt-Bu acts as a pincer ligand, coordinating to metal centers through the two phosphorus atoms and the central aryl carbon after undergoing cyclometallation [, , ]. This tridentate coordination creates a strong metal-ligand interaction, leading to robust complexes. The steric bulk provided by the tert-butyl groups on the phosphorus atoms can influence the reactivity at the metal center by hindering the approach of other molecules. For instance, in the formation of η2 C−H agostic rhodium arene complexes, the bulky tert-butyl groups prevent further interaction with the metal center, limiting the contribution of a metal arenium structure []. This control over steric environment is crucial for tuning the catalytic activity and selectivity of the resulting complexes.
Q2: What are some examples of PCPt-Bu-containing complexes used in catalysis?
A: PCPt-Bu has been successfully employed in the synthesis of various transition metal complexes with applications in catalysis. For example, copper(I) complexes featuring PCPt-Bu, such as [Cu2(μ-I)2(κ1-PCPt-Bu)], have demonstrated remarkable catalytic activity in the hydrogenation of carbon dioxide to formate []. The strong electron-donating ability of the PCPt-Bu ligand, coupled with the tunable coordination environment around the copper center, facilitates the activation of CO2 and promotes its conversion to formate. This highlights the potential of PCPt-Bu-based complexes in developing efficient and selective catalysts for CO2 utilization and other challenging chemical transformations.
Q3: How does the structure of PCPt-Bu impact its performance in catalytic applications?
A: The structure of PCPt-Bu significantly influences its coordination chemistry and catalytic activity. The rigid aromatic backbone enforces a specific geometry around the metal center, while the bulky tert-butyl substituents on the phosphine groups provide steric protection, enhancing the stability of the resulting complexes. This stability is crucial for catalytic applications, as it allows the complexes to withstand harsh reaction conditions and undergo multiple catalytic cycles without decomposing. Furthermore, modifications to the PCPt-Bu framework, such as introducing electron-donating or -withdrawing groups on the aromatic ring, can fine-tune the electronic properties of the ligand, impacting the reactivity of the metal center and ultimately influencing the catalytic performance [].
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